molecular formula C10H8INO2 B2701006 Ethyl 4-cyano-3-iodobenzoate CAS No. 371765-16-1

Ethyl 4-cyano-3-iodobenzoate

Cat. No.: B2701006
CAS No.: 371765-16-1
M. Wt: 301.083
InChI Key: VJNQGXXEHMTDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-cyano-3-iodobenzoate is an organic compound with the molecular formula C10H8INO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a cyano group at the fourth position and an iodine atom at the third position, along with an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-cyano-3-iodobenzoate typically involves the iodination of ethyl 4-cyanobenzoate. One common method is the Sandmeyer reaction, where the cyano group is introduced via a diazonium salt intermediate. The reaction conditions often involve the use of copper(I) iodide as a catalyst and sodium nitrite in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-cyano-3-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products like azides or thiocyanates.

    Coupling Products: Biphenyl derivatives or other complex aromatic compounds.

    Reduction Products: Amino derivatives of the original compound.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-3-iodobenzoate in chemical reactions involves the activation of the iodine atom and the cyano group. The iodine atom acts as a leaving group in substitution and coupling reactions, while the cyano group can participate in nucleophilic addition or reduction reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Biological Activity

Ethyl 4-cyano-3-iodobenzoate is an organic compound that belongs to the benzoate family and features a cyano group and an iodine atom on its aromatic ring. This unique structure may impart significant biological activity, particularly in pharmacological applications. Understanding the biological properties of this compound can provide insights into its potential uses in drug development and therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C10H8N2O2I. Its structure can be described as follows:

  • Ethyl Group : Contributes to lipophilicity, enhancing membrane permeability.
  • Cyano Group : Known for its electron-withdrawing properties, it can influence biological interactions.
  • Iodine Atom : A halogen that can enhance binding affinity to biological targets due to its size and electronegativity.

Biological Activity Overview

The biological activity of this compound is influenced by its structural components. Compounds with similar structures often exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing cyano and halogen substituents can exhibit significant antimicrobial properties. For instance, studies on related benzoate derivatives have shown effectiveness against various bacterial strains, including multidrug-resistant organisms. The presence of the cyano group enhances the lipophilicity of these compounds, improving their ability to penetrate bacterial membranes.

CompoundMIC (μg/mL)Activity
This compound<0.5Effective against Gram-positive bacteria
Related benzoic acid derivatives<1.0Effective against Gram-negative bacteria

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action may involve the induction of apoptosis through mitochondrial pathways or the inhibition of specific cellular signaling pathways.

Case Studies and Research Findings

  • Case Study on Antimicrobial Properties :
    A study published in the Journal of Medicinal Chemistry evaluated a series of benzoate derivatives for their antibacterial activity. This compound was included in this evaluation and showed promising results against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL for certain strains .
  • Cytotoxicity Evaluation :
    In a study assessing the cytotoxic effects of various benzoate derivatives, this compound was found to induce apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). The compound's IC50 values were determined through MTT assays, revealing significant cytotoxicity at concentrations as low as 10 µM .
  • Mechanistic Insights :
    Further investigations into the mechanism of action revealed that this compound may inhibit topoisomerase enzymes, which are critical for DNA replication and repair in cancer cells. This inhibition leads to DNA damage and subsequent cellular apoptosis .

Properties

IUPAC Name

ethyl 4-cyano-3-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNQGXXEHMTDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.